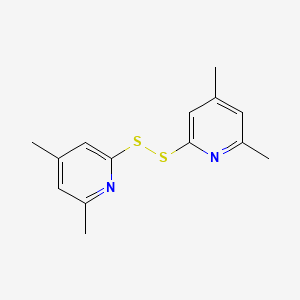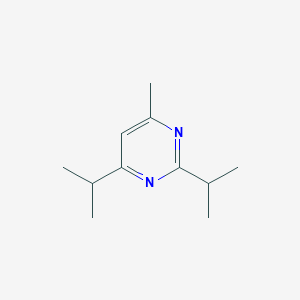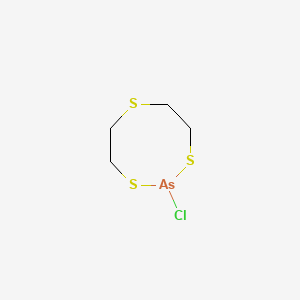
2-Chloro-1,3,6,2-trithiarsocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,6,2-trithiarsocane is an organoarsenic compound characterized by the presence of chlorine, sulfur, and arsenic atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3,6,2-trithiarsocane typically involves the reaction of arsenic trichloride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3,6,2-trithiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
2-Chloro-1,3,6,2-trithiarsocane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3,6,2-trithiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Arsenic Trioxide: A well-known arsenic compound with similar oxidation and reduction properties.
Arsenic Pentoxide: Another arsenic compound that undergoes similar chemical reactions.
Organoarsenic Compounds: A broad class of compounds with varying structures and properties.
Uniqueness: 2-Chloro-1,3,6,2-trithiarsocane is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, sulfur, and arsenic atoms makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
53006-67-0 |
|---|---|
Molecular Formula |
C4H8AsClS3 |
Molecular Weight |
262.7 g/mol |
IUPAC Name |
2-chloro-1,3,6,2-trithiarsocane |
InChI |
InChI=1S/C4H8AsClS3/c6-5-8-3-1-7-2-4-9-5/h1-4H2 |
InChI Key |
NBOQDHXLKUEQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[As](SCCS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


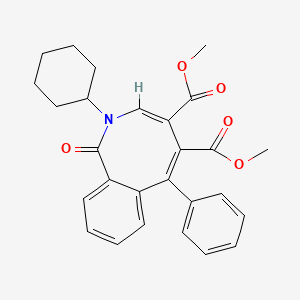
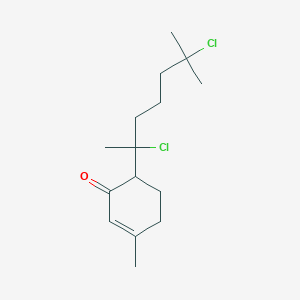
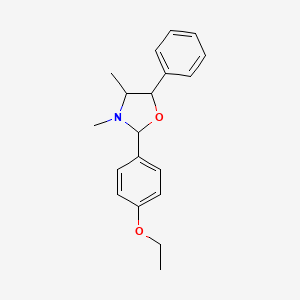

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
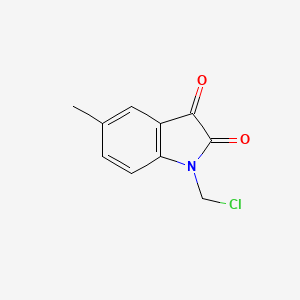
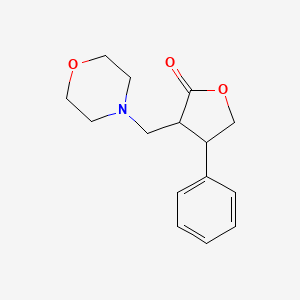
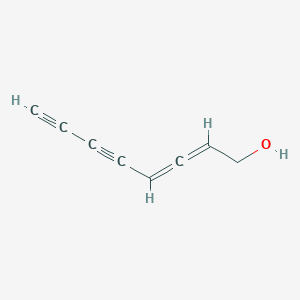
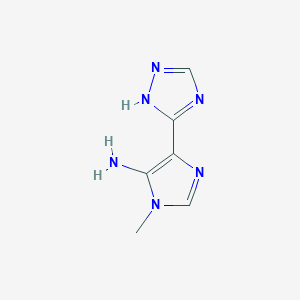
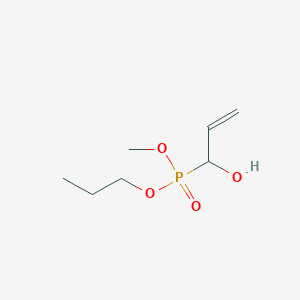
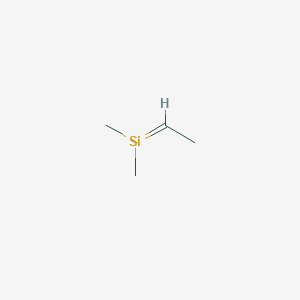
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
